molecular formula C28H22N6O2S B15033736 (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15033736
M. Wt: 506.6 g/mol
InChI Key: FUZKXIRHPYRTMW-ULJHMMPZSA-N
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Description

The compound (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure that combines a pyrazole ring, a thiazolotriazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Formation of the Thiazolotriazole Ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate α-haloketone.

    Coupling of the Rings: The final step involves the coupling of the pyrazole ring with the thiazolotriazole ring through a condensation reaction with an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Altering Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with other similar compounds, such as:

  • (5Z)-5-{[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-{[1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Properties

Molecular Formula

C28H22N6O2S

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N6O2S/c1-2-16-36-23-10-8-19(9-11-23)25-21(18-33(31-25)22-6-4-3-5-7-22)17-24-27(35)34-28(37-24)30-26(32-34)20-12-14-29-15-13-20/h3-15,17-18H,2,16H2,1H3/b24-17-

InChI Key

FUZKXIRHPYRTMW-ULJHMMPZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

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